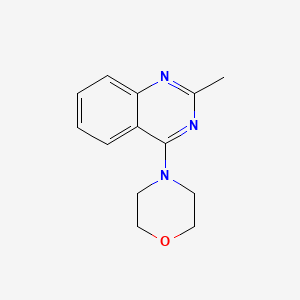

4-(2-Methylquinazolin-4-yl)morpholine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-(2-Methylquinazolin-4-yl)morpholine” is a chemical compound . It is often used in laboratory settings .

Synthesis Analysis

The synthesis of morpholines, which includes “this compound”, has been a subject of significant attention due to its widespread availability in natural products and biologically relevant compounds . Recent advances in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds have been reported .Molecular Structure Analysis

The molecular formula of “this compound” is C13H15N3O . The molecular weight is 229.28 .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular formula (C13H15N3O), molecular weight (229.28), and its use in laboratory settings .Wissenschaftliche Forschungsanwendungen

Anticancer Properties

- Antitumor Activity : 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, a compound related to 4-(2-Methylquinazolin-4-yl)morpholine, exhibited potent antiproliferative activity in the NIH-NCI 60 human tumor cell line panel and inhibited tumor growth in mice. It also disrupted tumor vasculature, induced apoptosis, and showed suitable balance between solubility and lipophilicity, making it a promising anticancer lead (Cui et al., 2017).

Antimicrobial and Antifungal Effects

- Antimicrobial Screening : New isoxazole derivatives incorporating 6, 8-dibromo-2-methylquinazolin-4-one moiety, which is structurally similar to this compound, showed promising antibacterial and antifungal activities. The chemical structures of these compounds were confirmed by spectral data (Savaliya, 2022).

- Antifungal Drug Development : A study evaluated the mutagenic effects of a compound related to this compound, with the prospect of further development into new dosage forms for treating fungal skin pathologies. This compound demonstrated effectiveness against Ehrlich’s carcinoma and C-37 sarcoma, without mutagenic effects at the doses used (Bushuieva et al., 2022).

Synthesis and Chemical Properties

- Synthesis of Related Compounds : A novel synthesis method for benzimidazoles containing the morpholine skeleton, structurally related to this compound, was developed. These compounds showed significant antioxidant activities and inhibited α-glucosidase more effectively than the standard drug acarbose (Özil et al., 2018).

- Reactivity Study : A reactivity study on Morpholine-1-carbothioic acid(2-phenyl-3H-quinazolin-4-ylidene) amide, a compound related to this compound, explored its reactions with electrophiles and nucleophiles, providing insights into potential chemical applications and synthesis pathways (Fathalla et al., 2002).

Miscellaneous Applications

- Antihypoxic Activity : A compound featuring the morpholine moiety showed high antihypoxic effects, suggesting its potential as an antioxidant for pharmacological testing (Ukrainets et al., 2014).

- Antiviral Study : Derivatives of 4-(7,7-dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-2-yl)morpholine were synthesized and showed significant antiviral activity against an avian paramyxo virus, with one derivative being notably more effective than the commercial antiviral drug Ribavirin (Selvakumar et al., 2018).

Safety and Hazards

Zukünftige Richtungen

Recent progress in the synthesis of morpholines suggests that there is ongoing research in this area . Furthermore, the development of new green processes for the synthesis of quinazolin-4 (3H)-ones, which includes “4-(2-Methylquinazolin-4-yl)morpholine”, indicates potential future directions in this field .

Eigenschaften

IUPAC Name |

4-(2-methylquinazolin-4-yl)morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c1-10-14-12-5-3-2-4-11(12)13(15-10)16-6-8-17-9-7-16/h2-5H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXURFJKRRDOICY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=N1)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2793128.png)

![4-Fluoro-1-tosyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B2793138.png)

![[4-(2-fluorophenyl)piperazino][1-(6-piperidino-4-pyrimidinyl)-1H-imidazol-4-yl]methanone](/img/structure/B2793140.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,1-dimethyl-1H-imidazole-2-sulfonamide](/img/structure/B2793142.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(naphthalen-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2793144.png)